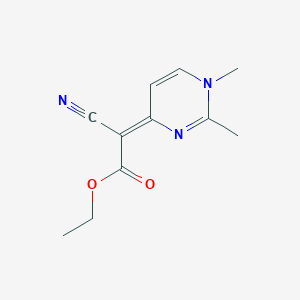![molecular formula C14H11ClN2O3S B5817228 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)
4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW441756, and its chemical formula is C14H11ClN2O3S.
Scientific Research Applications
4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its anti-inflammatory and analgesic properties. In addition, this compound has been used as a tool in the study of protein-protein interactions and as a fluorescent probe for detecting protein aggregation.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in the regulation of various cellular processes, including glycogen metabolism, cell cycle, and apoptosis. Inhibition of GSK-3β has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of amyloid-beta peptides, which are known to accumulate in the brains of Alzheimer's disease patients. This compound has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders. In addition, this compound has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide is its high potency and selectivity for GSK-3β inhibition. This compound has also been shown to have good bioavailability and to cross the blood-brain barrier. However, one of the limitations of this compound is its potential toxicity, especially at high doses. In addition, this compound may have off-target effects on other enzymes and signaling pathways.
Future Directions
There are several future directions for the study of 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide. One of the main areas of research is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another area of research is the study of the long-term effects of GSK-3β inhibition on brain function and behavior. In addition, this compound may have potential applications in the treatment of other disorders, such as cancer and diabetes. Further research is needed to fully understand the potential of this compound and its derivatives.
In conclusion, 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide is a promising compound with potential applications in various fields of scientific research. Its high potency and selectivity for GSK-3β inhibition make it a valuable tool for studying the role of this enzyme in various cellular processes. Further research is needed to fully understand the potential of this compound and its derivatives for the treatment of neurodegenerative disorders and other diseases.
Synthesis Methods
The synthesis of 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with thioanisole in the presence of trifluoroacetic acid and acetic anhydride. The resulting product is then treated with ammonium hydroxide to obtain the final compound. This synthesis method has been optimized to produce high yields of pure compound.
properties
IUPAC Name |
4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-21-11-4-2-3-10(8-11)16-14(18)9-5-6-12(15)13(7-9)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWKJJHZSLDTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)

![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)



![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)


